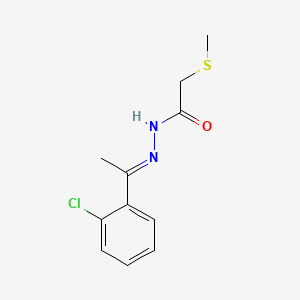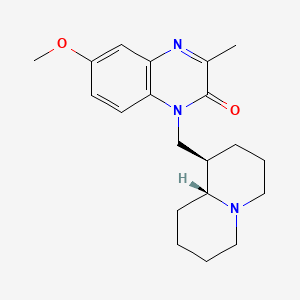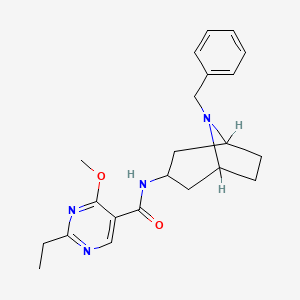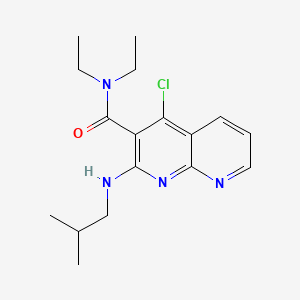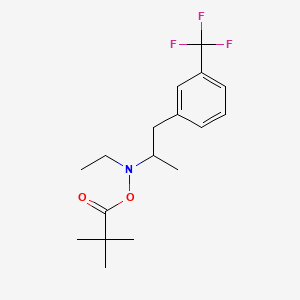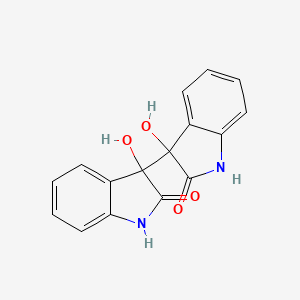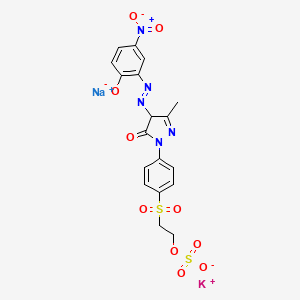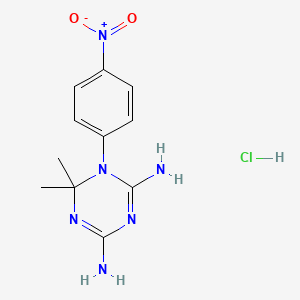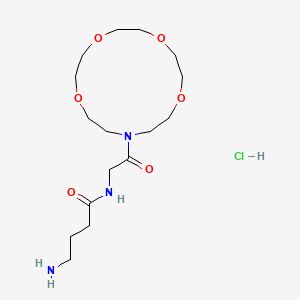
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride is a complex organic compound that features a butanamide backbone with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Butanamide Backbone: This can be achieved through the reaction of butanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Tetraoxa-azacyclopentadecyl Group: This step may involve complexation reactions with appropriate precursors.
Formation of the Monohydrochloride Salt: The final compound is often converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the butanamide backbone.
Reduction: Reduction reactions could target the oxo group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It could be a building block for more complex molecules.
Biology
Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In biochemical contexts, it might interact with enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide Derivatives: Compounds with similar butanamide backbones.
Amino-oxo Compounds: Molecules featuring both amino and oxo groups.
Tetraoxa-azacyclopentadecyl Compounds: Other compounds containing the tetraoxa-azacyclopentadecyl group.
Uniqueness
The uniqueness of Butanamide, 4-amino-N-(2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl)-, monohydrochloride lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propiedades
Número CAS |
116989-38-9 |
|---|---|
Fórmula molecular |
C16H32ClN3O6 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
4-amino-N-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]butanamide;hydrochloride |
InChI |
InChI=1S/C16H31N3O6.ClH/c17-3-1-2-15(20)18-14-16(21)19-4-6-22-8-10-24-12-13-25-11-9-23-7-5-19;/h1-14,17H2,(H,18,20);1H |
Clave InChI |
HRUZPCPCCPFMPC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOCCOCCN1C(=O)CNC(=O)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


